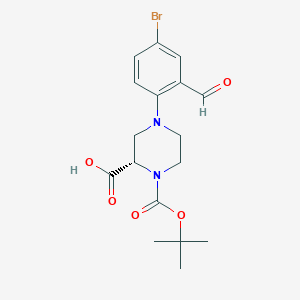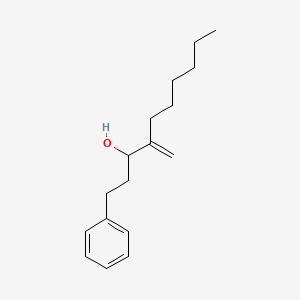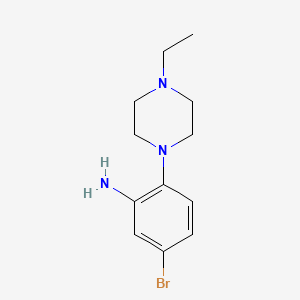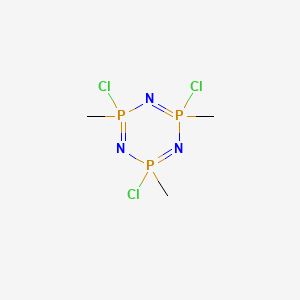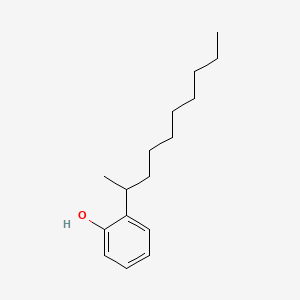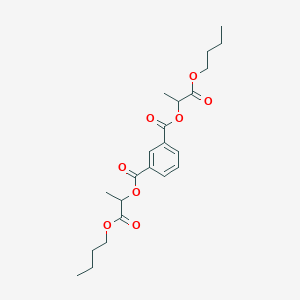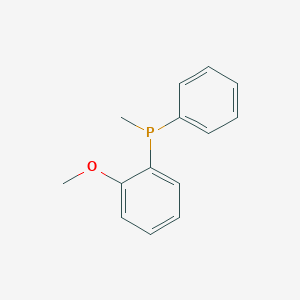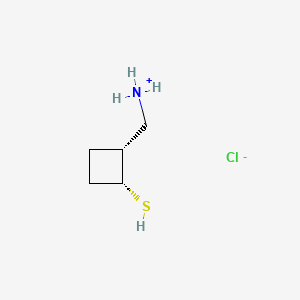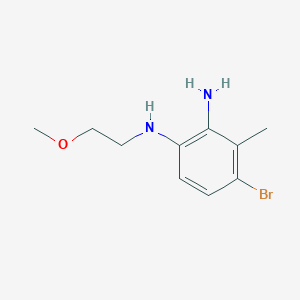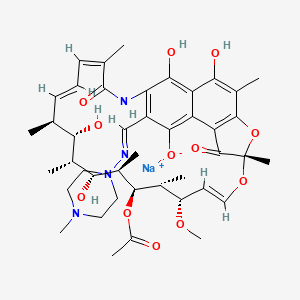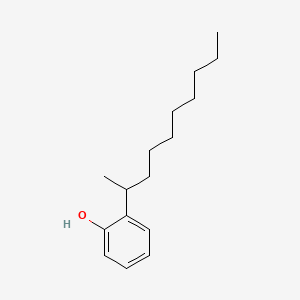
2-(1-Methylnonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylnonyl)phenol is an organic compound with the molecular formula C16H26O. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(1-Methylnonyl)phenol involves the rhenium-catalyzed ortho-alkylation of phenols. The process begins with the reaction of phenol with 1-decene in the presence of dirhenium decacarbonyl as a catalyst. The reaction is carried out under an argon atmosphere at 160°C for 48 hours. The resulting mixture is then purified by Kugelrohr distillation to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylnonyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Electrophilic Aromatic Substitution: Nitric acid (nitration), bromine (halogenation), sulfuric acid (sulfonation)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Nitro, halogenated, and sulfonated phenols
Applications De Recherche Scientifique
2-(1-Methylnonyl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Methylnonyl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and interact with proteins, enzymes, and other cellular components. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and denature proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound of 2-(1-Methylnonyl)phenol, known for its antiseptic properties.
4-Hexylresorcinol: A phenolic compound with similar antimicrobial properties but with a different alkyl chain length.
Butylated Hydroxytoluene (BHT): An antioxidant phenolic compound used in food preservation.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. This compound’s distinct properties make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
93891-77-1 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
2-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-11-14(2)15-12-9-10-13-16(15)17/h9-10,12-14,17H,3-8,11H2,1-2H3 |
Clé InChI |
YYUUSAFRJJBDDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


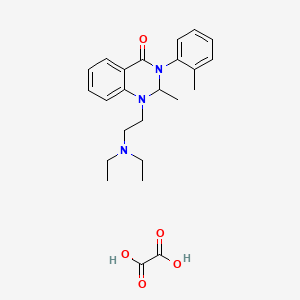
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
